![molecular formula C16H14N2S B1458199 1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1597781-23-1](/img/structure/B1458199.png)
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Overview
Description
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C16H14N2S and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
The compound features a cyclopentapyridine core with a sulfanylidene group and a carbonitrile moiety, which may contribute to its biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects. The following sections detail these activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of similar compounds within the pyridine class. For instance:
- Inhibition of Pathogenic Bacteria: Compounds structurally related to 1-(2-methylphenyl)-3-sulfanylidene have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. Notably, derivatives have shown Minimum Inhibitory Concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
1-(2-Methylphenyl)-3-sulfanylidene | Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 | |
Micrococcus luteus | Moderate |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cell lines:
- Cell Lines Tested: HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast).
- Assay Method: MTT assay to assess cell viability.
Results indicated promising cytotoxicity profiles for certain derivatives, suggesting potential applications in cancer therapy.
Molecular Docking Studies
Molecular docking studies provide insights into the mechanism of action of the compound:
- Key Interactions: The compound forms critical hydrogen bonds with amino acids such as SER1084 and ASP437 in DNA gyrase, which is essential for its antibacterial activity.
- Binding Energy: The binding energies observed suggest a strong affinity for the target enzymes compared to established antibiotics like ciprofloxacin .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy:
- Cytotoxicity Evaluation:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Its structural characteristics suggest that it may exhibit biological activity suitable for drug development.
- Case Study : Research has indicated that derivatives of cyclopentapyridine compounds can act as inhibitors for certain enzymes involved in cancer progression. A study demonstrated that modifications to the sulfanylidene group enhance the anti-cancer activity of related compounds .
Environmental Science
The compound's ability to interact with various environmental contaminants makes it a candidate for studies on pollutant degradation and water quality monitoring.
- Data Table: Environmental Monitoring Applications
Materials Science
In materials science, this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
- Case Study : The incorporation of 1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile into polymer matrices has shown promise in developing conductive polymers. These materials can be used in flexible electronics and sensors .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in research and industry. According to safety data sheets:
- Hazard Classification :
- Skin irritation (Category 2)
- Eye irritation (Category 2A)
- Specific target organ toxicity (single exposure) (Category 3)
Proper handling procedures must be followed to mitigate risks associated with exposure .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-sulfanylidene-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-10-5-2-3-6-11(10)15-13-8-4-7-12(13)14(9-17)16(19)18-15/h2-3,5-6H,4,7-8H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQLHHLALYUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3CCCC3=C(C(=S)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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